MU1700

Description

Properties

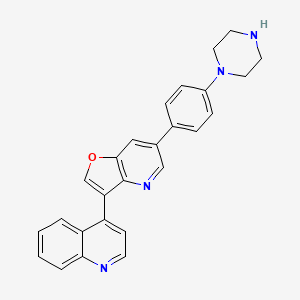

Molecular Formula |

C26H22N4O |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

6-(4-piperazin-1-ylphenyl)-3-quinolin-4-ylfuro[3,2-b]pyridine |

InChI |

InChI=1S/C26H22N4O/c1-2-4-24-22(3-1)21(9-10-28-24)23-17-31-25-15-19(16-29-26(23)25)18-5-7-20(8-6-18)30-13-11-27-12-14-30/h1-10,15-17,27H,11-14H2 |

InChI Key |

FFLJVBPCONQSQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(C(=CO4)C5=CC=NC6=CC=CC=C56)N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MU1700

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of MU1700, a potent and selective chemical probe. The information is collated from publicly available research, offering insights into its biochemical activity, cellular effects, and potential applications in studying cellular signaling pathways.

Core Mechanism of Action

This compound is a highly selective and orally active inhibitor of Activin Receptor-like Kinase 1 (ALK1) and Activin Receptor-like Kinase 2 (ALK2)[1][2]. These receptor serine/threonine kinases are key components of the Bone Morphogenetic Protein (BMP) signaling pathway. By inhibiting ALK1 and ALK2, this compound effectively blocks the downstream signaling cascade, specifically the phosphorylation of SMAD1/5/8[1]. This targeted inhibition allows for the precise investigation of the roles of ALK1 and ALK2 in various biological processes.

Developed as a high-quality chemical probe, this compound exhibits a remarkably improved kinome-wide selectivity profile compared to earlier inhibitors like LDN-193189. This enhanced selectivity minimizes off-target effects, making it a valuable tool for in vitro and in vivo studies of BMP signaling[1]. Furthermore, this compound is characterized by its cell membrane permeability and high brain penetrance, expanding its utility for in vivo research[1][2].

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Activity of this compound against ALK1 and ALK2

| Target | IC₅₀ (nM) |

| ALK1 | 13 |

| ALK2 | 6 |

| Data sourced from MedchemExpress[2]. |

Table 2: Kinome-wide Selectivity Profile of this compound

| Kinase Target | Percent Inhibition at 1 µM |

| ALK1 | >90% |

| ALK2 | >90% |

| ALK6 (BMPR1B) | Weaker Inhibition |

| Data summarized from kinome-wide profiling in a panel of 369 human protein kinases[1]. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

1. Kinome-wide Profiling

-

Objective: To determine the selectivity of this compound across the human kinome.

-

Method: this compound was screened at a concentration of 1 µM against a panel of 369 human protein kinases. The percentage of inhibition for each kinase was determined to generate a selectivity profile. This was compared to the profile of the less selective inhibitor, LDN-193189[1].

-

Platform: Reaction Biology.

2. Western Blot Analysis for SMAD Phosphorylation

-

Objective: To assess the inhibitory effect of this compound on the BMP signaling pathway in a cellular context.

-

Cell Line: U2OS cells were likely used, as they are mentioned in the context of cytotoxicity assays[1][2].

-

Protocol:

-

Cells were treated with various BMP and GDF family ligands to induce phosphorylation of SMAD proteins.

-

Concurrently, cells were treated with this compound or a negative control compound.

-

Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies were used for detection, and the signal was visualized using an appropriate chemiluminescent substrate.

-

-

Outcome: The analysis revealed that this compound specifically inhibited the phosphorylation of SMAD1/5/8 induced by BMP ligands, but not the phosphorylation of SMAD2/3, which is associated with the TGF-β pathway[1].

3. Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound.

-

Cell Line: U2OS cells.

-

Protocol:

-

U2OS cells were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of this compound and its negative control, MU1700NC (from 0.1 to 50 µM), for 24 hours.

-

Cell viability was assessed using a standard method, such as an MTT or resazurin-based assay.

-

-

Outcome: No cytotoxic effects were observed up to a concentration of 2.5 µM for this compound. Mild cytotoxicity was noted at concentrations of 5 µM and higher, which was hypothesized to be due to the limited aqueous solubility of the compound[1][2].

Visualizations

Diagram 1: this compound Mechanism of Action - BMP Signaling Pathway

References

An In-depth Technical Guide to MU1700: A Potent and Selective ALK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MU1700 is a recently developed, potent, and highly selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2][3] As a member of the transforming growth factor-beta (TGF-β) type I receptor family, the ALK1/2 signaling pathway is crucial in various physiological and pathological processes, including angiogenesis, bone formation, and certain cancers.[4][5] this compound offers a significant improvement in kinome-wide selectivity compared to previously utilized inhibitors like LDN-193189, making it a valuable tool for the precise investigation of ALK1/2 biology.[2] Notably, this compound exhibits excellent cell permeability and is orally bioavailable with remarkable brain penetrance, suggesting its potential for both in vitro and in vivo studies, including those involving the central nervous system.[2][3] This document provides a comprehensive technical overview of this compound, including its discovery, biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols to facilitate its use in research and drug development.

Discovery and Rationale

This compound was developed as a highly selective inhibitor of ALK1 and ALK2, which are key components of the bone morphogenetic protein (BMP) signaling pathway.[2][3] The discovery of this compound was detailed in a 2024 publication in the Journal of Medicinal Chemistry by Nemec et al.[1][3] This research aimed to create a more selective chemical probe than existing options, such as LDN-193189, to allow for more precise investigation of ALK1/2's roles in health and disease.[2][3]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 6-(4-(Piperazin-1-yl)phenyl)-3-(quinolin-4-yl)furo[3,2-b]pyridine dihydrochloride | [1] |

| Molecular Formula | C₂₆H₂₂N₄O · 2HCl | [1] |

| Molecular Weight | 479.41 g/mol | [1] |

| CAS Number | 1360905-04-9 (free base) | [1] |

| Appearance | Orange solid | [1] |

| Solubility | Soluble in DMSO (5 mg/ml) and water (10 mg/ml) | [1] |

| Purity | >98% (HPLC) | [1] |

| Storage | Store at -20°C as a solid. Solutions in DMSO or water can be stored at -20°C for up to 3 months. | [1] |

Biological Activity and Selectivity

In Vitro Kinase Inhibitory Activity

This compound is a potent inhibitor of ALK1 and ALK2 with IC₅₀ values in the low nanomolar range. Its selectivity has been demonstrated against a broad panel of kinases.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| ALK1 (ACVRL1) | 13 | Radiometric Assay | [1] |

| ALK2 (ACVR1) | 6 | Radiometric Assay | [1] |

| ALK6 | 41 | Radiometric Assay | [1] |

Kinome-wide Selectivity

In a screen against 369 kinases at a concentration of 1 µM, this compound demonstrated high selectivity, inhibiting only ALK1, ALK2, and to a lesser extent, ALK6. This represents a significant improvement over the broader activity profile of the commonly used inhibitor LDN-193189.[2]

Cellular Activity

This compound effectively inhibits the BMP signaling pathway in cellular assays. It has been shown to block the phosphorylation of SMAD1/5/8, which are downstream effectors of ALK1/2.

| Assay Type | Cell Line | Effect | Concentration | Reference |

| SMAD1/5/8 Phosphorylation | U2OS | Inhibition of BMP-induced phosphorylation | Not specified | [6] |

| NanoBRET Target Engagement | HEK293 | Potent engagement of ALK1 and ALK2 | Not specified | [2] |

| Cytotoxicity | U2OS | Cytotoxic effects observed | >2.5 µM | Not specified |

Pharmacokinetics

This compound has been shown to have a favorable pharmacokinetic profile in mice, with good oral bioavailability and exceptional brain penetration.

| Parameter | Route of Administration | Dose | Value | Species | Reference |

| Brain Penetrance | Oral (PO) | Not specified | High (Brain concentrations exceed plasma concentrations) | Mouse | [2] |

Signaling Pathway

This compound inhibits the BMP signaling pathway by targeting the type I receptors ALK1 and ALK2. This prevents the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8), thereby blocking the translocation of the SMAD complex to the nucleus and subsequent gene transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medvik: Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 [medvik.cz]

- 5. promega.com.cn [promega.com.cn]

- 6. The Activation of the Fibrodysplasia Ossificans Progressiva-Inducing ALK2-R206H Mutant Depends on the Distinct Homo-Oligomerization Patterns of ACVR2B and ACVR2A - PMC [pmc.ncbi.nlm.nih.gov]

MU1700: A Technical Guide to a Selective ALK1/2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MU1700 is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] Developed as a bioisosteric analogue of the less selective inhibitor LDN-193189, this compound exhibits a significantly improved kinome-wide selectivity profile, making it a valuable tool for investigating the biological roles of ALK1 and ALK2 in various physiological and pathological processes.[2] Its favorable in vivo pharmacokinetics, including exceptional brain penetrance, further enhance its utility for both in vitro and in vivo studies.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data presented for ease of reference.

Chemical Structure and Properties

This compound is a furo[3,2-b]pyridine-based compound, designed as a bioisostere of LDN-193189.[2] This structural modification leads to a markedly improved selectivity profile.[2] A corresponding negative control compound, MU1700NC, has also been developed.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | PubChem |

| Molecular Formula | C26H22N4O | [3] |

| Molecular Weight | 406.489 g/mol | [3] |

| CAS Number | 1360905-04-9 | [3] |

| Solubility | Limited aqueous solubility for the free base; salt form (e.g., .2HCl) is recommended for improved solubility. | [1] |

| Storage | Recommended long-term storage at -20 °C. | [1] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of ALK1 and ALK2, which are TGF-β type I receptors.[1] These kinases are crucial components of the bone morphogenetic protein (BMP) signaling pathway.[2] Upon ligand binding, ALK1/2 form a complex with TGF-β type II receptors, leading to the phosphorylation and activation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[1][2] this compound exerts its effect by binding to the ATP-binding pocket of ALK1 and ALK2, thereby blocking their kinase activity and inhibiting the downstream phosphorylation of SMAD1/5/8.[2]

In Vitro and In Cellulo Potency

This compound demonstrates high potency in both biochemical and cell-based assays.[1]

Table 2: In Vitro Inhibitory Activity of this compound against ALK Kinases

| Target Kinase | IC50 (nM) | Reference |

| ALK1 (ACVRL1) | 13 | [3][4] |

| ALK2 (ACVR1) | 6 | [3][5] |

| ALK3 (BMPR1A) | 497 (NanoBRET) | [4] |

| ALK4 (ACVR1B) | > 10,000 (NanoBRET) | [4] |

| ALK5 (TGFBR1) | > 10,000 (NanoBRET) | [4] |

| ALK6 (BMPR1B) | 88 | [2] |

Kinome-wide Selectivity

A key advantage of this compound is its high selectivity. Kinome-wide screening against 369 protein kinases at a concentration of 1 µM revealed that this compound primarily inhibits ALK1, ALK2, and to a lesser extent, ALK6, with no other significant off-targets identified.[1][2][4] This represents a substantial improvement over the more promiscuous profile of LDN-193189.[2]

In Vivo Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile in mice, making it suitable for in vivo studies.[1][2] A notable feature is its remarkably high brain penetrance.[1][2][3]

Table 3: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, PO)

| Parameter | Value | Reference |

| Tmax (h) | 0.5 | [1] |

| Cmax (ng/mL) | 1140 | [1] |

| AUC (0-t) (ng.h/mL) | 3210 | [1] |

| AUC (0-inf) (ng.h/mL) | 3220 | [1] |

| t1/2 (h) | 1.8 | [1] |

| Brain Penetrance | Exceptionally high | [1][2] |

Experimental Protocols

Kinome-wide Selectivity Screening

-

Methodology: The selectivity of this compound was assessed by kinome-wide screening against a panel of 369 human protein kinases at a concentration of 1 µM. The residual enzyme activity was measured to determine the percentage of inhibition.[2]

-

Provider: Reaction Biology.[2]

-

Follow-up: Significant off-targets identified in the initial screen were further evaluated in dose-response titrations to determine their IC50 values.[2]

NanoBRET Target Engagement Assay

-

Purpose: To confirm the target engagement of this compound in intact cells.

-

Methodology: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to measure the binding affinity of this compound to ALK kinases within living cells. This assay quantifies the interaction between a NanoLuc-tagged kinase and a fluorescent tracer, which is displaced by the binding of the inhibitor.[2]

-

Results: This assay demonstrated that this compound effectively penetrates the cell membrane and binds to ALK1 and ALK2 with high potency in a cellular context.[2]

Western Blot Analysis of SMAD Phosphorylation

-

Purpose: To assess the functional inhibition of the BMP signaling pathway by this compound.

-

Cell Line: HEK293T cells.[2]

-

Methodology:

-

Cells were treated with this compound or its negative control, MU1700NC.

-

The ALK2 pathway was activated using BMP9.

-

Cell lysates were collected and subjected to SDS-PAGE.

-

Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.

-

The levels of phosphorylated SMADs were quantified to determine the inhibitory effect of this compound.[2]

-

Visualizations

Signaling Pathway of ALK1/2 Inhibition by this compound

Caption: this compound inhibits the BMP signaling pathway by blocking ALK1/2-mediated phosphorylation of SMAD1/5/8.

Experimental Workflow for Assessing this compound Activity

Caption: A general workflow for the characterization of this compound's biological activity.

Conclusion

This compound is a highly selective and potent inhibitor of ALK1 and ALK2, representing a significant advancement over previous chemical probes. Its well-characterized in vitro and in vivo properties, including high brain penetrance, make it an invaluable tool for elucidating the roles of ALK1/2 in health and disease. The availability of a structurally similar negative control, MU1700NC, further strengthens its utility for rigorous experimental design. Researchers are encouraged to utilize this compound at concentrations up to 1 µM in cellular assays to minimize potential off-target effects and ensure reliable data.[2]

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1360905-04-9|DC Chemicals [dcchemicals.com]

- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 5. medchemexpress.com [medchemexpress.com]

The Inhibitory Effect of MU1700 on SMAD1/5/8 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of MU1700, a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] The focus of this document is the effect of this compound on the phosphorylation of SMAD1/5/8, key mediators in the Bone Morphogenetic Protein (BMP) signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of cell biology, signal transduction, and drug discovery.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the serine/threonine kinase activity of ALK1 and ALK2.[1] These receptors are critical components of the BMP signaling pathway, a subset of the larger Transforming Growth Factor-β (TGF-β) superfamily. Upon binding of a BMP ligand (e.g., BMP7), the type II receptor phosphorylates and activates the type I receptor (ALK1/2).[2][3] The activated ALK1/2 kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, at their C-terminal serine residues.[2][3][4] This phosphorylation event is a critical step for the subsequent formation of a complex with the common-mediator SMAD (co-SMAD), SMAD4, and its translocation to the nucleus to regulate target gene expression.[2][3][4]

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ALK1 and ALK2, thereby preventing the phosphorylation of SMAD1/5/8.[5] This selective inhibition of the BMP branch of signaling has been demonstrated to have minimal effect on the TGF-β branch, which signals through ALK4/5/7 to phosphorylate SMAD2/3.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical Assay - Inhibitory Potency of this compound against ALK Kinases [1]

| Kinase | IC50 (nM) | Selectivity (fold) vs. ALK2 |

| ALK1/ACVRL1 | 13 | 2.22 |

| ALK2/ACVR1 | 6 | 1.00 |

| ALK3/BMPR1A | 425 | 72.08 |

| ALK4/ACVR1B | inactive | - |

| ALK5/TGFBR1 | inactive | - |

| ALK6/BMPR1B | 41 | 6.88 |

Table 2: Cellular Assay - Inhibition of SMAD1/5/8 Phosphorylation by this compound [5]

| Treatment | Observation |

| 10 nM this compound (in the presence of BMP7) | Decrease in SMAD1/5/8 phosphorylation observed. |

| 100 nM this compound (in the presence of BMP7) | Complete inhibition of SMAD1/5/8 phosphorylation. |

| 10 µM MU1700NC (Negative Control) | Inhibition of SMAD1/5/8 phosphorylation observed only at this high concentration. |

| This compound (in the presence of activin A or TGF-β1) | No inhibition of SMAD2 phosphorylation. |

Experimental Protocols

The primary method for assessing the effect of this compound on SMAD1/5/8 phosphorylation is Western blotting. Below is a detailed, generalized protocol for this experiment.

Western Blot Protocol for Phospho-SMAD1/5/8

1. Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T, U2OS) to 70-80% confluency.

-

Serum starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

-

Pre-treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.

2. Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP and cOmplete, Roche).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (protein lysate).

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

6. Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 (e.g., Cell Signaling Technology #9516, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

8. Stripping and Re-probing (Optional):

-

To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total SMAD1/5/8 or a loading control like GAPDH or β-actin.

Visualizations

Signaling Pathway Diagram

Caption: BMP/SMAD signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of pSMAD1/5/8.

Logical Relationship Diagram

Caption: Logical flow of this compound's inhibitory effect.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. bosterbio.com [bosterbio.com]

- 3. Signaling cross-talk between TGF-β/BMP and other pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

MU1700: A Technical Guide on Brain Penetrance and In Vivo Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1700 is a potent and highly selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1] As a dual ALK1/2 inhibitor, it plays a crucial role in the investigation of the Bone Morphogenetic Protein (BMP) signaling pathway, which is integral to various physiological and pathological processes.[1] A key attribute of this compound for neurological research and potential therapeutic applications in the central nervous system (CNS) is its high brain penetrance and favorable in vivo stability profile.[1][2] This technical guide provides an in-depth overview of the available data on the brain penetrance and in vivo stability of this compound, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the in vivo stability, cell permeability, and pharmacokinetic profile of this compound.

Table 1: In Vitro Stability and Permeability of this compound

| Parameter | Species | System | Result | Reference |

| Metabolic Stability | Human | Liver Microsomes | Good | [1] |

| Metabolic Stability | Mouse | Liver Microsomes | Acceptable | [1] |

| Cell Membrane Permeability | Caco-2 | Low (BA/AB Ratio: 0.6) | [1] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice

| Parameter | Dose (Oral) | Value | Unit | Reference |

| Bioavailability | 20 mg/kg | 79 | % | [2] |

| Clearance (IV) | - | 30 | ml/min/kg | [2] |

| Half-life (T1/2) | 20 mg/kg | 2.5 | h | [2] |

| Maximum Plasma Concentration (Cmax) | 20 mg/kg | 3697 | nM | [2] |

| Brain Concentration (Cbrain) | 20 mg/kg | Remarkably High Accumulation | - | [1] |

Signaling Pathway

This compound exerts its effects by inhibiting the ALK1 and ALK2 receptors, which are key components of the BMP signaling pathway. The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the brain penetrance and in vivo stability of this compound. These protocols are based on standard industry practices and the available information on this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.

Methodology:

-

Animal Model: Male CD-1 mice (or a similar strain), typically 8-10 weeks old, are used. Animals are acclimatized for at least one week before the experiment.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water) for oral administration. A single dose of 20 mg/kg is administered via oral gavage. For intravenous administration to determine clearance and bioavailability, this compound would be dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via a tail vein.

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein bleeding. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Collection: At a terminal time point (e.g., the time of expected Cmax or a later time point), animals are euthanized, and brains are collected. Brain tissue is rinsed, weighed, and homogenized in a suitable buffer.

-

Sample Analysis: The concentration of this compound in plasma and brain homogenate is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as half-life (T1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated using non-compartmental analysis software. Bioavailability is calculated by comparing the AUC from oral administration to that from intravenous administration. The brain-to-plasma concentration ratio is determined to assess brain penetrance.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

References

Foundational Research on ALK1 and ALK2 Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding Activin Receptor-Like Kinase 1 (ALK1) and Activin Receptor-Like Kinase 2 (ALK2), two pivotal type I serine/threonine kinases in the Transforming Growth Factor-β (TGF-β) superfamily. This document provides a comprehensive overview of their signaling pathways, roles in health and disease, and detailed experimental methodologies for their study, aimed at facilitating advanced research and therapeutic development.

Introduction to ALK1 and ALK2

Activin Receptor-Like Kinase 1 (ALK1), also known as ACVRL1, and Activin Receptor-Like Kinase 2 (ALK2), or ACVR1, are transmembrane receptors that play crucial roles in a variety of cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.[1][2] They are essential components of the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK1 and ALK2 signaling is implicated in several genetic disorders and cancers, making them significant targets for therapeutic intervention.[3][4]

ALK1 (ACVRL1) is predominantly expressed on endothelial cells and is a key regulator of angiogenesis and vascular homeostasis.[3][5] Mutations in the ACVRL1 gene are the primary cause of Hereditary Hemorrhagic Telangiectasia type 2 (HHT2), a disorder characterized by the formation of arteriovenous malformations (AVMs).[2][6]

ALK2 (ACVR1) is more broadly expressed and is critical for bone and cartilage development.[7][8] Gain-of-function mutations in the ACVR1 gene are the underlying cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder where soft tissues progressively ossify.[4][9] Somatic mutations in ACVR1 have also been identified in certain cancers, such as Diffuse Intrinsic Pontine Glioma (DIPG).[4]

Signaling Pathways

ALK1 and ALK2 mediate signaling by forming heteromeric complexes with type II serine/threonine kinase receptors. Ligand binding induces the type II receptor to phosphorylate and activate the type I receptor, which in turn phosphorylates downstream effectors, primarily the SMAD proteins.

ALK1 Signaling Pathway

The primary ligands for ALK1 are Bone Morphogenetic Protein 9 (BMP9) and BMP10, which bind with high affinity.[1][3] The signaling cascade is initiated by the formation of a receptor complex comprising ALK1, a type II receptor (BMPRII, ActRIIA, or ActRIIB), and the co-receptor Endoglin.[1][10] Upon activation, ALK1 phosphorylates SMAD1, SMAD5, and SMAD8, which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3][10]

References

- 1. The Dual Effect of the BMP9–ALK1 Pathway in Blood Vessels: An Opportunity for Cancer Therapy Improvement? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the ALK1 ligands, BMP9 and BMP10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMP10-mediated ALK1 signaling is continuously required for vascular development and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. promega.com.cn [promega.com.cn]

- 6. Frontiers | Mouse Models of Hereditary Haemorrhagic Telangiectasia: Recent Advances and Future Challenges [frontiersin.org]

- 7. Alk1 controls arterial endothelial cell migration in lumenized vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ALK2 and BMPR2 knockdown and endothelin-1 production by pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Exploring the TGF-β Superfamily with MU1700: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MU1700, a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2, key components of the Transforming Growth Factor-β (TGF-β) superfamily signaling network. This document details the mechanism of action of this compound, presents its biochemical and cellular activity in structured tables, and provides detailed protocols for key experiments to facilitate its use in research and drug discovery.

Introduction to the TGF-β Superfamily and this compound

The Transforming Growth Factor-β (TGF-β) superfamily comprises a large group of structurally related signaling proteins that play critical roles in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1][2] Dysregulation of TGF-β signaling is implicated in numerous diseases, such as cancer, fibrosis, and autoimmune disorders.[2]

The signaling cascade is initiated by the binding of a ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[3] This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the SMADs. The TGF-β superfamily is broadly divided into two main branches based on the downstream SMAD proteins they activate: the TGF-β/Activin/Nodal branch, which signals through SMAD2 and SMAD3, and the Bone Morphogenetic Protein (BMP) branch, which signals through SMAD1, SMAD5, and SMAD8 (also known as SMAD9).[4][5]

This compound is a highly selective, orally active small molecule inhibitor of ALK1 (ACVRL1) and ALK2 (ACVR1), which are type I receptors primarily involved in the BMP signaling pathway.[6] Its high selectivity and favorable pharmacokinetic properties, including brain permeability, make it a valuable tool for investigating the physiological and pathological roles of ALK1 and ALK2.[6]

Data Presentation: Biochemical and Cellular Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases.

Table 1: In Vitro Inhibitory Activity of this compound against ALK and Off-Target Kinases

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK1 (ACVRL1) | 13 | Radiometric | |

| ALK2 (ACVR1) | 6 | Radiometric | [6] |

| ALK6 (BMPR1B) | 41 | Biochemical | |

| ALK3 (BMPR1A) | 425 | Biochemical | |

| DDR1 | 501 | Biochemical | |

| FLT3 | 751 | Biochemical | |

| KHS/MAP4K5 | 539 | Biochemical |

Table 2: Cellular Target Engagement of this compound

| Target Kinase | IC50 (nM) | Assay Type | Cell Line | Reference |

| ALK1 (ACVRL1) | 27 | NanoBRET | HEK293 | |

| ALK2 (ACVR1) | 225 | NanoBRET | HEK293 |

Signaling Pathways and Experimental Workflows

TGF-β Superfamily Signaling and the Mechanism of Action of this compound

The following diagram illustrates the canonical TGF-β superfamily signaling pathways, highlighting the points of inhibition by this compound.

Caption: TGF-β superfamily signaling pathways and this compound's mechanism.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the characterization of a kinase inhibitor like this compound.

Caption: Workflow for kinase inhibitor characterization.

Detailed Experimental Protocols

In Vitro Radiometric Kinase Assay for ALK2

This protocol describes the determination of the in vitro inhibitory activity of this compound against ALK2 using a radiometric assay.

Materials:

-

Recombinant human ALK2 (e.g., SignalChem, Cat# A08-10G)

-

Myelin Basic Protein (MBP) (e.g., Sigma-Aldrich, Cat# M1891)

-

[γ-³²P]ATP (PerkinElmer)

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

DTT (1 mM)

-

ATP (10 mM stock)

-

This compound (in DMSO)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture by combining Kinase Assay Buffer, DTT, and MBP to final concentrations of 1x, 1 mM, and 0.2 mg/mL, respectively.

-

Add recombinant ALK2 to the reaction mixture to a final concentration of 2.5 ng/µL.

-

Serially dilute this compound in DMSO and add to the kinase reaction mixture. The final DMSO concentration should not exceed 1%.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and unlabeled ATP to a final concentration of 10 µM.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting 10 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Rinse the paper with acetone and let it air dry.

-

Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

NanoBRET™ Target Engagement Assay for ALK2

This protocol outlines the procedure for measuring the intracellular target engagement of this compound with ALK2 in live cells using the NanoBRET™ technology.

Materials:

-

HEK293 cells

-

Opti-MEM™ I Reduced Serum Medium (Gibco)

-

NanoLuc®-ALK2 fusion vector

-

FuGENE® HD Transfection Reagent (Promega)

-

NanoBRET™ Tracer K-11 (Promega)

-

NanoBRET™ Nano-Glo® Substrate (Promega)

-

Extracellular NanoLuc® Inhibitor (Promega)

-

This compound (in DMSO)

-

White, 96-well assay plates

Procedure:

-

Transfection:

-

Plate HEK293 cells in a 6-well plate and grow to 70-80% confluency.

-

Transfect the cells with the NanoLuc®-ALK2 fusion vector using FuGENE® HD Transfection Reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Assay Preparation:

-

Harvest the transfected cells and resuspend in Opti-MEM.

-

Seed the cells into a white, 96-well assay plate at a density of 2 x 10⁴ cells per well.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound in Opti-MEM.

-

Add the diluted this compound to the wells.

-

Add NanoBRET™ Tracer K-11 to all wells at the recommended final concentration.

-

Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

-

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM according to the manufacturer's protocol.

-

Add the substrate solution to each well.

-

Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Plot the NanoBRET™ ratio against the concentration of this compound and determine the IC50 value using a sigmoidal dose-response curve.

-

Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol describes the detection of changes in SMAD1/5/8 phosphorylation in response to BMP stimulation and inhibition by this compound.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Recombinant Human BMP-7 (e.g., R&D Systems, Cat# 354-BP)

-

This compound (in DMSO)

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-SMAD1/5/8 (e.g., Cell Signaling Technology, Cat# 13820)

-

Rabbit anti-SMAD1 (e.g., Cell Signaling Technology, Cat# 9743)

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Seed HEK293T cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with BMP-7 (e.g., 50 ng/mL) for 30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the total SMAD1 antibody to confirm equal loading.

-

This comprehensive guide provides the necessary information and protocols to effectively utilize this compound as a tool to explore the intricate signaling of the TGF-β superfamily. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the roles of ALK1 and ALK2 in health and disease.

References

The Critical Role of a Negative Control: A Technical Guide to MU1700NC

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the precision of our molecular tools is paramount. Chemical probes, small molecules designed to selectively modulate a specific protein target, are indispensable for dissecting complex biological pathways and validating potential drug targets. However, the data generated from these probes are only as reliable as the controls used alongside them. This technical guide delves into the significance of a well-characterized negative control, using MU1700NC as a case study, and provides a comprehensive overview of its role in ensuring the accuracy and reproducibility of experimental findings.

MU1700 is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2, receptor serine/threonine kinases that play crucial roles in the transforming growth factor-β (TGF-β) signaling superfamily.[1][2] To distinguish the on-target effects of this compound from any potential off-target or compound-specific effects, its structurally similar but biologically inactive counterpart, MU1700NC, was developed.[1] This guide will explore the biochemical and cellular characterization of MU1700NC, highlighting its essential function in validating the specific effects of ALK1/2 inhibition by this compound.

Biochemical Profile: Demonstrating Inertness at the Molecular Level

A critical characteristic of a negative control is its lack of interaction with the intended biological target. The biochemical profile of MU1700NC confirms its suitability as a negative control for this compound. In enzymatic assays, while this compound potently inhibits ALK1 and ALK2, MU1700NC demonstrates a significant lack of activity.

| Compound | Target Kinase | IC50 (nM) |

| This compound | ALK1 | 13 |

| ALK2 | 6 | |

| ALK3 | 425 | |

| ALK6 | 41 | |

| DDR1 | 501 | |

| FLT3 | 751 | |

| KHS/MAR4K5 | 539 | |

| MU1700NC | ALK1/2 | > 10,000 (estimated) |

Table 1: Comparative biochemical IC50 values of this compound and MU1700NC. Data for this compound sourced from EUbOPEN.[3] The IC50 for MU1700NC is inferred from its lack of activity in cellular assays.[1]

A kinome-wide screening of this compound at a concentration of 1 µM against 369 protein kinases demonstrated its high selectivity, with only ALK1, ALK2, and ALK6 being significantly inhibited.[2] While specific kinome-wide data for MU1700NC is not extensively published, its design as a structurally related but inactive analog, coupled with its lack of cellular activity, strongly supports its inertness across the kinome.

Cellular Activity: Validating On-Target Effects in a Biological Context

The true value of a negative control is realized within cellular systems, where the complexity of biological pathways can often lead to misleading results. MU1700NC serves as an essential tool to confirm that the observed cellular phenotypes are a direct consequence of ALK1/2 inhibition by this compound.

One of the key downstream effects of ALK1/2 activation is the phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[2] Experiments in HEK293T cells have shown that this compound effectively blocks the phosphorylation of SMAD1/5/8 induced by ligands of the BMP/GDF family.[1] Crucially, under the same experimental conditions, MU1700NC shows no inhibition of SMAD phosphorylation, confirming that the effect of this compound is due to its specific action on ALK1/2.[1]

| Compound | Cellular Assay | Effect |

| This compound | BMP9-induced SMAD1/5/8 phosphorylation (Western Blot) | Potent inhibition |

| MU1700NC | BMP9-induced SMAD1/5/8 phosphorylation (Western Blot) | No inhibition |

| This compound | Cytotoxicity (U2OS cells, 24h) | No cytotoxic effect up to 2.5 µM |

| MU1700NC | Cytotoxicity (U2OS cells, 24h) | No cytotoxic effect up to 2.5 µM |

Table 2: Summary of the cellular effects of this compound and MU1700NC.[1]

Furthermore, both this compound and MU1700NC have been shown to be non-cytotoxic at effective concentrations, indicating that the observed effects on signaling pathways are not due to general cellular toxicity.[1]

Experimental Protocols

To ensure the robust and reproducible use of this compound and MU1700NC, the following experimental protocols are provided as a general guideline. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

SMAD Phosphorylation Western Blot

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound, MU1700NC, or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with an appropriate ALK1/2 ligand (e.g., BMP9, GDF6) for a predetermined time (e.g., 60 minutes) to induce SMAD1/5/8 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.

-

Detection: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total SMAD1/5/8 or a housekeeping protein like GAPDH or β-actin.

Signaling Pathways and Experimental Workflow

Visualizing the complex interplay of signaling molecules and the logic of experimental design is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the ALK1/2 signaling pathway and a typical experimental workflow for evaluating the effects of this compound and its negative control.

Figure 1: Simplified ALK1/2 signaling pathway and the point of inhibition by this compound.

Figure 2: Experimental workflow for validating the on-target effects of this compound using MU1700NC.

Conclusion

The comprehensive characterization of MU1700NC demonstrates its indispensable role as a negative control for the ALK1/2 chemical probe, this compound. Its structural similarity to this compound, combined with its profound lack of biochemical and cellular activity, provides researchers with a high degree of confidence that the biological effects observed with this compound are a direct result of ALK1/2 inhibition. The rigorous use of well-validated chemical probes and their corresponding negative controls, as exemplified by this compound and MU1700NC, is fundamental to the principles of open and reproducible science and is essential for the successful discovery and development of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of MU1700 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1700 is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, key components of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] This pathway is critically involved in various physiological processes, and its dysregulation has been implicated in the progression of several cancers, including glioblastoma and neuroblastoma. This compound exhibits favorable in vivo pharmacokinetic properties in mice, including oral bioavailability and high brain penetrance, making it a valuable tool for preclinical cancer research.[1][2][3][4]

These application notes provide detailed protocols for the use of this compound in in vivo mouse models of cancer, with a focus on glioblastoma xenografts. The protocols cover this compound formulation and administration, establishment of tumor models, and methodologies for assessing anti-tumor efficacy.

Mechanism of Action

This compound selectively inhibits the kinase activity of ALK1 and ALK2. This inhibition blocks the phosphorylation of downstream signaling mediators SMAD1, SMAD5, and SMAD8, thereby interrupting the BMP signaling cascade.[1][2][3][4] In the context of cancer, this can lead to the inhibition of tumor angiogenesis and cell proliferation.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the BMP signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo properties of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | ALK1 / ALK2 | [1][2][3][4] |

| IC₅₀ (ALK1) | 13 nM | [1][2][3][4] |

| IC₅₀ (ALK2) | 6 nM | [1][2][3][4] |

| Cellular Effect | Inhibition of SMAD1/5/8 phosphorylation | [1][2][3][4] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value |

| Dose | 20 mg/kg |

| Administration Route | Oral (p.o.) |

| Cmax | 3697 nM |

| T½ | 2.5 hours |

| Bioavailability | 79% |

| Brain Penetrance | High |

Note: Specific anti-tumor efficacy data for this compound in mouse cancer models is not yet publicly available. The provided protocols are based on its known mechanism of action and the established methodologies for similar ALK inhibitors.

Experimental Protocols

Protocol 1: Formulation and Administration of this compound

This protocol describes the preparation of this compound for oral gavage in mice. Due to its hydrophobic nature, a suspension is recommended.

Materials:

-

This compound powder

-

Vehicle solution: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

Alternative vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches

-

1 mL syringes

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice, calculate the total mass of this compound needed.

-

Prepare the vehicle solution:

-

For 0.5% CMC: Dissolve 50 mg of CMC in 10 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.

-

For the alternative vehicle, mix the components in the specified ratios.

-

-

Prepare the this compound suspension: a. Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. b. Add a small volume of the vehicle and vortex thoroughly to create a paste. c. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension. d. If necessary, sonicate the suspension for 5-10 minutes to improve homogeneity.

-

Administration by Oral Gavage: a. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head. b. Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to avoid stomach perforation. c. Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. d. Slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg. e. Carefully withdraw the needle and return the mouse to its cage. f. Monitor the mouse for any signs of distress for at least 30 minutes post-administration.

Experimental Workflow for this compound Administration

Caption: Workflow for the formulation and oral administration of this compound.

Protocol 2: Glioblastoma Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous glioblastoma xenograft model in immunocompromised mice.

Materials:

-

Human glioblastoma cell line (e.g., U87 MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel® Basement Membrane Matrix

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old

-

1 mL syringes with 27-gauge needles

-

Calipers

Procedure:

-

Cell Culture: a. Culture U87 MG cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. b. Passage the cells every 2-3 days to maintain exponential growth. Use cells from a low passage number for tumor implantation.

-

Cell Preparation for Implantation: a. When cells reach 80-90% confluency, aspirate the medium and wash with sterile PBS. b. Detach the cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension at 300 x g for 5 minutes. d. Resuspend the cell pellet in sterile, ice-cold PBS. e. Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%). f. Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of ice-cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

-

Subcutaneous Tumor Implantation: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). b. Shave the right flank of the mouse and sterilize the injection site with 70% ethanol. c. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank. d. Monitor the mice until they have fully recovered from anesthesia.

-

Tumor Growth Monitoring: a. Palpate the injection site for tumor formation starting 5-7 days post-implantation. b. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2 . d. Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity. e. Euthanize mice if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or if there is a significant loss of body weight (>20%).

Logical Flow for Xenograft Model and Efficacy Study

Caption: Logical workflow for establishing a xenograft model and conducting an efficacy study.

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol outlines a typical study design to evaluate the anti-tumor activity of this compound in the established glioblastoma xenograft model.

Study Design:

-

Animals: Female athymic nude mice (6-8 weeks old) bearing established U87 MG subcutaneous tumors (average volume of 100-150 mm³).

-

Groups (n=8-10 mice per group):

-

Vehicle Control (e.g., 0.5% CMC, administered orally, daily)

-

This compound (e.g., 20 mg/kg, administered orally, daily)

-

-

Treatment Duration: 21-28 days, or until endpoints are reached.

Procedure:

-

Tumor Establishment and Randomization: a. Follow Protocol 2 to establish subcutaneous U87 MG tumors. b. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups, ensuring that the average tumor volume is similar across all groups.

-

Treatment Administration: a. Prepare and administer the vehicle or this compound suspension daily via oral gavage as described in Protocol 1.

-

Efficacy Assessment: a. Measure tumor volume and body weight 2-3 times per week. b. Plot the mean tumor volume ± SEM for each group over time. c. At the end of the study, euthanize the mice and excise the tumors. d. Measure the final tumor weight for each mouse. e. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

-

Pharmacodynamic and Histological Analysis (Optional): a. Collect tumor and brain tissue for analysis. b. Perform Western blotting on tumor lysates to assess the phosphorylation status of SMAD1/5/8 to confirm target engagement. c. Conduct immunohistochemistry (IHC) on tumor sections to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). This includes minimizing animal suffering, using appropriate anesthesia and analgesia, and defining humane endpoints for euthanasia.

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. It is the responsibility of the researcher to ensure that all procedures are performed in a safe and ethical manner.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for MU1700 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1700 is a highly selective and potent small molecule inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2, key components of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] As a crucial signaling cascade involved in a myriad of cellular processes including proliferation, differentiation, migration, and apoptosis, the BMP pathway is a significant area of research in developmental biology and disease pathogenesis. Dysregulation of this pathway, particularly through ALK1 and ALK2, has been implicated in various conditions, including cancer and vascular disorders.[1][2][3]

This compound offers a superior selectivity profile compared to previously used pan-BMP inhibitors like LDN-193189, making it an invaluable tool for specifically interrogating the roles of ALK1 and ALK2 in both in vitro and in vivo models.[1] These application notes provide detailed protocols for the effective use of this compound in cell culture experiments to investigate the BMP signaling pathway.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding pocket of the ALK1 and ALK2 serine/threonine kinases. This prevents the downstream phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8).[1] The phosphorylation of these SMADs is a critical step in the canonical BMP signaling pathway, leading to their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate target gene expression.[4][5] By blocking this initial phosphorylation event, this compound effectively abrogates the downstream signaling cascade initiated by BMP ligands that signal through ALK1/2.

Caption: Mechanism of this compound action on the BMP signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies. It is recommended to perform dose-response experiments for each new cell line and assay to determine the optimal concentration.

| Parameter | Cell Line | Value | Reference |

| Recommended Concentration Range for Cellular Assays | Various | 0.1 - 1 µM | [1] |

| Concentration for complete inhibition of SMAD1/5/8 phosphorylation | HEK293T | 100 nM | [1] |

| Cytotoxicity (24h treatment) | U2OS | No significant cytotoxicity up to 2.5 µM | [1] |

Experimental Protocols

Reagent Preparation and Storage

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. When in use, a working aliquot can be stored at 4°C for a short period.

Cell Culture Media: Prepare complete growth media appropriate for the specific cell line being used. For experiments, serum-free or low-serum media may be required for starvation periods prior to stimulation with BMP ligands.

Protocol 1: Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation.

Materials:

-

Cell line of interest (e.g., HEK293T, U2OS, or other relevant lines)

-

Complete growth medium

-

Serum-free medium

-

This compound

-

BMP ligand (e.g., BMP2, BMP7)

-

PBS (Phosphate Buffered Saline)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 4-6 hours.

-

This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.

-

BMP Stimulation: Add the BMP ligand (e.g., 50 ng/mL BMP7) to the wells and incubate for 30-60 minutes.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

-

Caption: Workflow for Western Blot analysis of p-SMAD1/5/8.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

Cell line of interest

-

Complete growth medium

-

This compound

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0 to 50 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT/MTS Addition:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

For MTS: Add MTS reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cell Migration Assay (Transwell Assay)

This protocol is designed to investigate the effect of this compound on cell migration, which can be influenced by BMP signaling.

Materials:

-

Cell line of interest

-

Complete growth medium

-

Serum-free medium

-

This compound

-

Chemoattractant (e.g., serum, specific growth factor)

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency and then serum-starve overnight.

-

Assay Setup:

-

Place transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant to the lower chamber.

-

Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound or a DMSO vehicle control.

-

Add the cell suspension to the upper chamber of the transwell inserts.

-

-

Incubation: Incubate the plate for a period sufficient to allow for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Caption: Workflow for Transwell cell migration assay with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No inhibition of p-SMAD1/5/8 | Inactive this compound | Use a fresh aliquot of this compound. Confirm the activity of the BMP ligand. |

| Cell line insensitive to BMP | Confirm that the cell line expresses ALK1/2 and responds to BMP stimulation. | |

| Insufficient incubation time | Optimize the pre-incubation time with this compound and the stimulation time with the BMP ligand. | |

| High background in Western blot | Insufficient blocking or washing | Increase blocking time and the number of washes. Use a different blocking agent (e.g., BSA instead of milk). |

| High variability in cell viability assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |

| Edge effects in 96-well plate | Avoid using the outer wells of the plate or fill them with PBS. | |

| Low cell migration | Suboptimal chemoattractant concentration | Perform a dose-response curve for the chemoattractant. |

| Incorrect pore size of transwell insert | Choose a pore size appropriate for the cell type. | |

| Incubation time too short | Increase the incubation time for migration. |

Conclusion

This compound is a powerful and selective tool for dissecting the roles of ALK1 and ALK2 in the BMP signaling pathway. The protocols provided here offer a framework for utilizing this compound in various cell culture applications. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions to achieve robust and reproducible results.

References

- 1. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for MU1700 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of MU1700, a potent and selective inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.

Introduction

This compound is a high-quality chemical probe for investigating the bone morphogenetic protein (BMP) signaling pathway.[1] It selectively inhibits ALK1 and ALK2, kinases that play a crucial role in the SMAD-dependent signaling cascade by phosphorylating SMAD1, SMAD5, and SMAD8.[1] Due to its favorable in vivo profile, including high brain penetrance, this compound is a valuable tool for studying the physiological and pathological roles of ALK1/2 signaling in various animal models.[1][2] A structurally similar but inactive compound, MU1700NC, is available as a negative control for in vivo experiments.[2]

Mechanism of Action

This compound specifically inhibits the phosphorylation of SMAD1/5/8, which are downstream effectors of the BMP signaling pathway.[1] This pathway is initiated by the binding of BMP ligands to a receptor complex, leading to the phosphorylation of ALK1/2. Activated ALK1/2 then phosphorylates SMAD1/5/8, which subsequently complex with SMAD4 and translocate to the nucleus to regulate target gene transcription.[1] this compound's inhibitory action on ALK1/2 effectively blocks these downstream events.

Signaling Pathway Diagram

Caption: this compound inhibits the BMP signaling pathway by blocking ALK1/2-mediated SMAD1/5/8 phosphorylation.

Dosage and Administration for In Vivo Studies

This compound has been successfully used in in vivo studies in mice via oral administration.[2]

Recommended Dosage

| Animal Model | Route of Administration | Dosage | Notes |

| Mouse | Oral (PO) | 20 mg/kg | Suitable for pharmacokinetic studies. |

| Mouse | Oral (PO) | 100 mg/kg | Used to demonstrate brain penetrance.[2] |

Pharmacokinetic Data

Pharmacokinetic parameters of this compound in mice following a single oral dose of 20 mg/kg are summarized below.[2]

| Parameter | Value | Unit |

| Cmax | 1.2 | µM |

| Tmax | 0.25 | h |

| AUC (0-t) | 2.0 | µM*h |

| T1/2 | 1.5 | h |

| CL/F | 10 | L/h/kg |

| Vd/F | 21 | L/kg |

| Brain/Plasma Ratio | >10 | (at 100 mg/kg PO) |

Experimental Protocols

Formulation of this compound for Oral Administration

It is recommended to use the salt form of this compound (e.g., .2HCl) for improved solubility.[2] The free base has limited solubility.

Vehicle Preparation:

A common vehicle for oral administration of kinase inhibitors is a suspension in a mixture of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. The final concentration of DMSO, if used for initial solubilization, should be kept to a minimum (e.g., <1%).

Protocol for Formulation:

-

If starting with the free base, weigh the required amount of this compound and dissolve it in a minimal amount of a suitable solvent like DMSO.

-

If using the salt form, it may be directly suspendable in the vehicle.

-

Prepare the vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring.

-

After the methylcellulose solution has cooled to room temperature, add Tween 80 and mix thoroughly.

-

Slowly add the this compound solution/suspension to the vehicle while vortexing to ensure a homogenous suspension.

-

Prepare a fresh formulation on each day of dosing.

Protocol for Oral Gavage in Mice

Materials:

-

This compound formulation

-

Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Accurately weigh each mouse to calculate the correct dosing volume. The typical dosing volume is 5-10 mL/kg.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

-

-

Gavage Needle Insertion:

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.

-

With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is felt or the animal struggles, withdraw the needle and re-attempt.

-

-

Compound Administration:

-

Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.

-

After administration, gently remove the gavage needle in a single, smooth motion.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

-

Experimental Workflow for a Pharmacokinetic Study

Caption: A general workflow for conducting a pharmacokinetic study of this compound in mice.

Protocol for Pharmacokinetic Study in Mice:

-

Animal Groups:

-

Use an appropriate number of mice per time point or for serial bleeding, depending on the experimental design and institutional guidelines.

-

-

Dosing:

-

Administer a single oral dose of this compound (e.g., 20 mg/kg) to each mouse as described in the oral gavage protocol.

-

-

Blood Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-